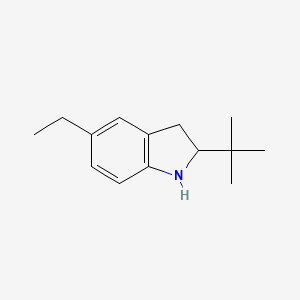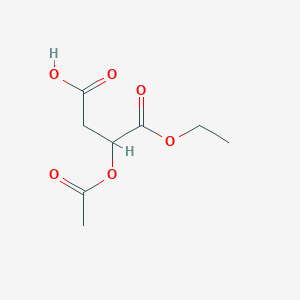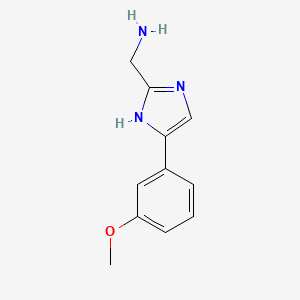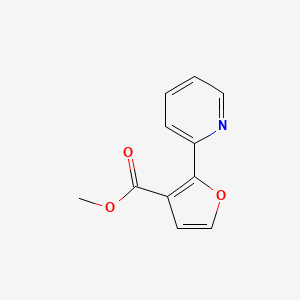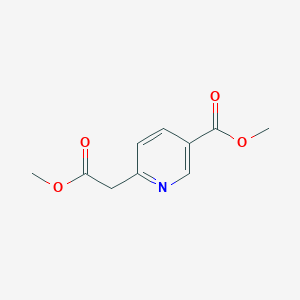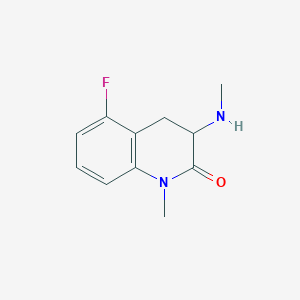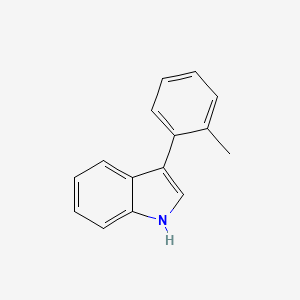
1H-Indole, 3-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Tolyl)-1H-indole: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of 3-(o-Tolyl)-1H-indole consists of an indole core with an ortho-tolyl group attached to the third position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Tolyl)-1H-indole can be achieved through several methods. One common approach involves the cyclization of o-toluidine with an appropriate indole precursor under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where o-tolyl halides are coupled with indole derivatives in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: Industrial production of 3-(o-Tolyl)-1H-indole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(o-Tolyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to dihydroindole or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or sulfonated indoles.
Scientific Research Applications
Chemistry: 3-(o-Tolyl)-1H-indole is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, 3-(o-Tolyl)-1H-indole is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in drug discovery and development. Its indole core is a common motif in many biologically active compounds, making it a valuable scaffold for medicinal chemistry.
Industry: In the materials science industry, 3-(o-Tolyl)-1H-indole is used in the synthesis of organic semiconductors and other advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels. The indole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
2-(o-Tolyl)-1H-indole: Similar structure but with the o-tolyl group at the second position.
3-(p-Tolyl)-1H-indole: Similar structure but with the p-tolyl group at the third position.
3-(m-Tolyl)-1H-indole: Similar structure but with the m-tolyl group at the third position.
Uniqueness: 3-(o-Tolyl)-1H-indole is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho-substitution can lead to steric hindrance and electronic effects that differentiate it from its meta and para counterparts.
Properties
CAS No. |
537684-23-4 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1H-indole |
InChI |
InChI=1S/C15H13N/c1-11-6-2-3-7-12(11)14-10-16-15-9-5-4-8-13(14)15/h2-10,16H,1H3 |
InChI Key |
VKJNVBWJIPYPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


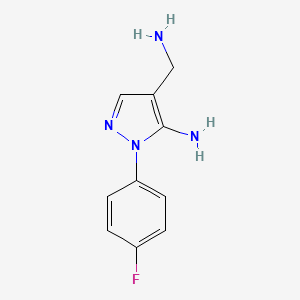
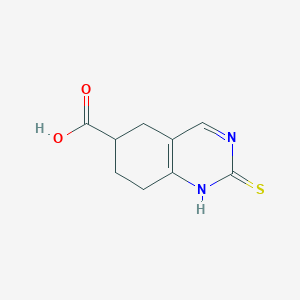

![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)


